

Synthesis of 11-Methyltetradecanoyl-CoA for Research Applications

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Compound of Interest		
Compound Name:	11-Methyltetradecanoyl-CoA	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and characterization of **11-Methyltetradecanoyl-CoA**, a branched-chain acyl-coenzyme A derivative, for research purposes. Detailed protocols for both chemical and enzymatic synthesis are presented, along with methods for quantitative analysis. The potential applications of this molecule in metabolic research and drug discovery are also discussed.

Introduction

Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are integral components of cellular metabolism, playing roles in energy homeostasis, membrane structure, and cell signaling.[1][2] **11-Methyltetradecanoyl-CoA** is a specific isomer of a C15 branched-chain acyl-CoA that can serve as a valuable tool for investigating the substrate specificity of enzymes involved in fatty acid metabolism, studying the effects of branched-chain lipids on cellular processes, and as a building block for the synthesis of novel bioactive molecules.[3] The synthesis of this molecule is not commercially widespread, necessitating its preparation in a laboratory setting for specific research applications.

Synthesis of 11-Methyltetradecanoyl-CoA

The synthesis of **11-Methyltetradecanoyl-CoA** is a two-stage process. First, the precursor fatty acid, **11-methyltetradecanoic** acid, is synthesized. Subsequently, this fatty acid is activated to its coenzyme A thioester.



Stage 1: Synthesis of 11-Methyltetradecanoic Acid

A robust method for the synthesis of 11-methyltetradecanoic acid is through a Wittig reaction, which allows for the controlled elongation of an alkyl chain.[4][5] This approach offers high stereoselectivity and is adaptable to various branched-chain fatty acid syntheses.[6][7][8]

Experimental Protocol: Wittig Reaction for 11-Methyltetradecanoic Acid

This protocol is adapted from the synthesis of a similar branched-chain fatty acid.[6][7][8]

Materials:

- 10-Bromodecanoic acid
- Triphenylphosphine
- Butyllithium (n-BuLi) in hexanes
- 2-Pentanone
- Palladium on charcoal (Pd/C, 10%)
- Hydrogen gas (H₂)
- Diethyl ether, anhydrous
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (HCl)
- Sodium sulfate (Na₂SO₄), anhydrous
- Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

Synthesis of the Phosphonium Salt:



- In a round-bottom flask, dissolve 10-bromodecanoic acid and a molar equivalent of triphenylphosphine in anhydrous toluene.
- Reflux the mixture for 24 hours.
- Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with cold diethyl ether and dry under vacuum.
- Ylide Formation and Wittig Reaction:
 - Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the suspension to 0°C in an ice bath.
 - Slowly add one equivalent of n-butyllithium dropwise. The solution should turn a characteristic deep orange or red color, indicating ylide formation.
 - Stir the mixture at 0°C for 1 hour.
 - Add one equivalent of 2-pentanone dropwise to the ylide solution.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Quench the reaction by adding saturated aqueous ammonium chloride solution.
 - Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This will yield a mixture of (E)- and (Z)-11-methyltetradec-10-enoic acid.
- Hydrogenation to the Saturated Fatty Acid:
 - Dissolve the unsaturated fatty acid mixture in ethanol.
 - Add a catalytic amount of 10% Pd/C.
 - Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete



(monitored by TLC or GC-MS).

- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Evaporate the solvent under reduced pressure to yield crude 11-methyltetradecanoic acid.
- Purification:
 - Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 11-methyltetradecanoic acid.

Expected Yield and Characterization: The overall yield for this multi-step synthesis can be expected to be in the range of 20-30%.[6][7][8] The final product should be characterized by:

- NMR Spectroscopy (¹H and ¹³C): To confirm the structure and branching position.
- Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight.

Stage 2: Conversion to 11-Methyltetradecanoyl-CoA

Once the fatty acid is synthesized and purified, it can be converted to its CoA ester via chemical or enzymatic methods.

Method A: Chemical Synthesis using Ethyl Chloroformate

This method involves the activation of the carboxylic acid with ethyl chloroformate to form a mixed anhydride, which then reacts with Coenzyme A.[9]

Experimental Protocol: Chemical Acylation of Coenzyme A

Materials:

- 11-Methyltetradecanoic acid
- Triethylamine (TEA)
- Ethyl chloroformate
- Coenzyme A, trilithium salt

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• Tetrahydrofuran (THF), anhydrous

Sodium bicarbonate solution (0.5 M)

HPLC purification system

Procedure:

Dissolve 11-methyltetradecanoic acid in anhydrous THF.

Cool the solution to 0°C.

• Add 1.1 equivalents of triethylamine, followed by the dropwise addition of 1.1 equivalents of

ethyl chloroformate.

Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

• In a separate vial, dissolve Coenzyme A in a cold 0.5 M sodium bicarbonate solution.

• Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture.

• Stir the reaction vigorously at 0°C for 2 hours.

Lyophilize the reaction mixture to dryness.

Purify the crude 11-Methyltetradecanoyl-CoA by reversed-phase HPLC.

Method B: Enzymatic Synthesis using Acyl-CoA Synthetase

This method utilizes an acyl-CoA synthetase enzyme to catalyze the formation of the thioester bond in an ATP-dependent manner.[10][11] This approach is often more specific and can result

in higher yields under milder conditions.

Experimental Protocol: Enzymatic Synthesis

Materials:

11-Methyltetradecanoic acid



- · Coenzyme A, free acid or trilithium salt
- ATP, disodium salt
- Magnesium chloride (MgCl₂)
- Potassium phosphate buffer (pH 7.4)
- Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available long-chain acyl-CoA synthetase)
- Dithiothreitol (DTT) (optional, to maintain a reducing environment)
- HPLC purification system

Procedure:

- Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4), 10 mM MgCl₂,
 10 mM ATP, 2.5 mM Coenzyme A, and optionally 1 mM DTT.
- Add 11-methyltetradecanoic acid (dissolved in a small amount of ethanol or DMSO if necessary) to the reaction buffer.
- Initiate the reaction by adding a suitable amount of acyl-CoA synthetase.
- Incubate the reaction at 37°C for 1-2 hours. Monitor the reaction progress by HPLC.
- Terminate the reaction by adding an equal volume of cold acetonitrile or by heat inactivation.
- Centrifuge the mixture to pellet the precipitated protein.
- Purify the supernatant containing 11-Methyltetradecanoyl-CoA by reversed-phase HPLC.

Purification and Characterization

Purification by HPLC: The purification of **11-Methyltetradecanoyl-CoA** is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]

Table 1: HPLC Purification Parameters



Parameter	Value
Column	C18 reversed-phase (e.g., 4.6 x 250 mm, 5 μm)
Mobile Phase A	50 mM Potassium Phosphate, pH 5.3
Mobile Phase B	Acetonitrile
Gradient	10% to 90% B over 30 minutes
Flow Rate	1.0 mL/min
Detection	UV at 260 nm (adenine moiety of CoA)
Injection Volume	20-100 μL

Fractions corresponding to the product peak are collected, pooled, and lyophilized.

Characterization and Quantitative Analysis: The identity and purity of the synthesized **11-Methyltetradecanoyl-CoA** should be confirmed by LC-MS/MS.[15][16][17][18][19]

Table 2: LC-MS/MS Parameters for Analysis

Parameter	Value
LC Column	C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Linear gradient optimized for acyl-CoA elution
Mass Spectrometer	Triple quadrupole
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transition	Precursor Ion (Q1): [M+H]+ of 11- Methyltetradecanoyl-CoA Product Ion (Q3): Characteristic fragment of CoA (e.g., m/z 428 or neutral loss of 507)[17]



Quantitative analysis can be performed by creating a standard curve with a commercially available, structurally similar acyl-CoA standard.

Applications in Research

11-Methyltetradecanoyl-CoA can be utilized in several research areas:

- Enzyme Substrate Specificity: To probe the active sites of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, acyl-CoA oxidases, and carnitine palmitoyltransferases.[20]
- Metabolic Flux Analysis: As an internal standard or tracer in metabolomics studies to investigate branched-chain fatty acid metabolism.[21]
- Cellular Lipidomics: To study the incorporation of branched-chain fatty acids into complex lipids like phospholipids and triglycerides and their effects on membrane properties and cell signaling.
- Drug Discovery: As a precursor for the synthesis of novel bioactive lipids or as a tool to study the mechanism of action of drugs that target lipid metabolism.[22] Branched-chain fatty acids have been investigated for their potential roles in various health aspects, including obesity and inflammation.[1]

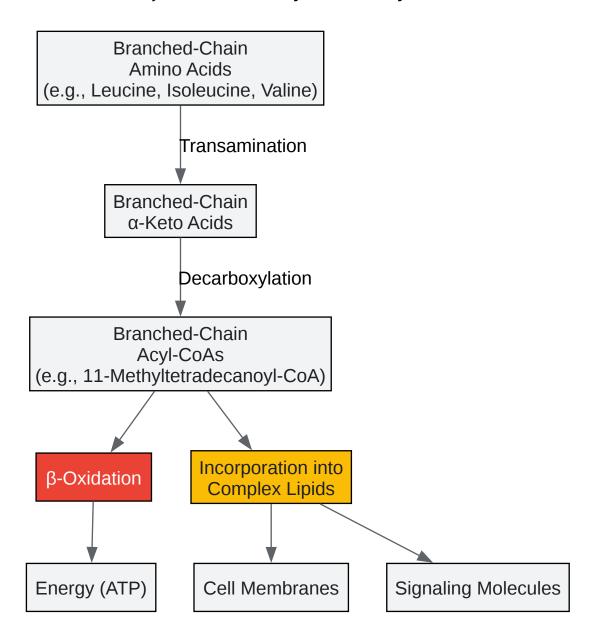
Signaling Pathways and Experimental Workflows



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Caption: Workflow for the synthesis of 11-Methyltetradecanoyl-CoA.



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Caption: Simplified metabolic context of branched-chain acyl-CoAs.

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